molecular formula C8H12N4O B11810772 (3-Aminopyrrolidin-1-yl)(1H-pyrazol-3-yl)methanone

(3-Aminopyrrolidin-1-yl)(1H-pyrazol-3-yl)methanone

Cat. No.: B11810772
M. Wt: 180.21 g/mol
InChI Key: PBTZZMOSROKNBN-UHFFFAOYSA-N
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Description

(3-Aminopyrrolidin-1-yl)(1H-pyrazol-3-yl)methanone is a heterocyclic compound that features both a pyrazole and a pyrrolidine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both nitrogen-containing rings makes it a versatile scaffold for the development of new pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminopyrrolidin-1-yl)(1H-pyrazol-3-yl)methanone typically involves the condensation of 1,3-dielectrophilic nitriles with hydrazines . This method is efficient and straightforward, allowing for the incorporation of the NH2 group directly into the pyrazole ring. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and implementation of green chemistry principles, would likely apply.

Chemical Reactions Analysis

Types of Reactions

(3-Aminopyrrolidin-1-yl)(1H-pyrazol-3-yl)methanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives with different functional groups .

Mechanism of Action

The mechanism of action of (3-Aminopyrrolidin-1-yl)(1H-pyrazol-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, such as cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3-Aminopyrrolidin-1-yl)(1H-pyrazol-3-yl)methanone lies in its specific arrangement of functional groups and rings, which confer distinct chemical and biological properties. Its ability to act as a versatile scaffold for the development of new compounds makes it particularly valuable in medicinal chemistry and drug discovery .

Properties

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

IUPAC Name

(3-aminopyrrolidin-1-yl)-(1H-pyrazol-5-yl)methanone

InChI

InChI=1S/C8H12N4O/c9-6-2-4-12(5-6)8(13)7-1-3-10-11-7/h1,3,6H,2,4-5,9H2,(H,10,11)

InChI Key

PBTZZMOSROKNBN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N)C(=O)C2=CC=NN2

Origin of Product

United States

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